molecular formula C12H16N4S B1471814 1-((3-(thiophen-3-yl)-1H-pyrazol-4-yl)methyl)piperazine CAS No. 1518295-83-4

1-((3-(thiophen-3-yl)-1H-pyrazol-4-yl)methyl)piperazine

Cat. No. B1471814
CAS RN: 1518295-83-4
M. Wt: 248.35 g/mol
InChI Key: KYCIUHQVFOCAAQ-UHFFFAOYSA-N
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Description

“1-((3-(thiophen-3-yl)-1H-pyrazol-4-yl)methyl)piperazine” is a compound that contains a piperazine ring with a pyrazole ring and a thiophene ring attached to it . The CAS Number of a similar compound, 1-[(thiophen-3-yl)methyl]piperazine, is 130288-91-4 .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A similar pathway was used for the synthesis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates . Inceler et al. reported a novel synthetic approach to synthesize ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid as anticancer agents .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring with a pyrazole ring and a thiophene ring attached to it . The molecular weight of a similar compound, 1-[(thiophen-3-yl)methyl]piperazine, is 182.29 .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Scientific Research Applications

Anticancer Applications

  • Anticancer Activity of Piperazine Substituted Compounds: A study on polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, showed significant anticancer activity across various cancer cell lines. These compounds were part of an international scientific program aimed at evaluating their effectiveness against cancers such as lung, kidney, CNS, ovarian, prostate, breast, epithelial cancer, leukemia, and melanoma (Kostyantyn Turov, 2020).
  • Ester and Amide Derivatives for Anticancer Activity: Research on thiophene containing 1,3-diarylpyrazole derivatives, including those with piperazine components, revealed promising anticancer activities against various human cancer cell lines. This study underscores the potential for further development of such compounds in cancer therapy (Nazan Inceler et al., 2013).

Enzyme Inhibitory Applications

  • Thiophene-Based Heterocyclic Compounds as Enzyme Inhibitors: A study on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives evaluated their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). This research highlighted the potential of such compounds as enzyme inhibitors, with significant implications for treating diseases related to enzyme dysfunction (A. Cetin et al., 2021).

Antimicrobial Applications

  • Piperazine and Triazolo-Pyrazine Derivatives as Antimicrobials: Synthesis and evaluation of new piperazine derivatives have shown good to high yields and promising antimicrobial activity against bacterial and fungal strains. This suggests their potential as novel antimicrobial agents (M. Patil et al., 2021).

Therapeutic Drug Development

  • Allosteric Enhancers of the A1 Adenosine Receptor: A series of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes was synthesized and evaluated as potent allosteric enhancers of the A1 adenosine receptor. These compounds could play a significant role in developing new therapeutic drugs for various diseases (R. Romagnoli et al., 2008).

Mechanism of Action

properties

IUPAC Name

1-[(5-thiophen-3-yl-1H-pyrazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-6-17-9-10(1)12-11(7-14-15-12)8-16-4-2-13-3-5-16/h1,6-7,9,13H,2-5,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCIUHQVFOCAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(NN=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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